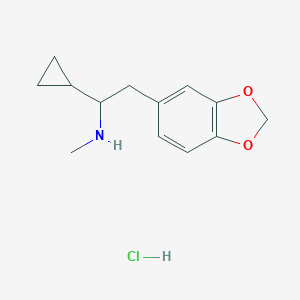

2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine;hydrochloride

Overview

Description

This would typically include the compound’s IUPAC name, its molecular formula, and its structural formula. It may also include information about the class of compounds it belongs to and its key functional groups.

Synthesis Analysis

This involves a detailed explanation of how the compound can be synthesized from readily available starting materials, including the reagents, conditions, and steps involved in the synthesis.Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, Mass Spectrometry) and X-ray crystallography to determine the 3D structure of the molecule.Chemical Reactions Analysis

This involves studying the reactivity of the compound. It includes understanding the various chemical reactions the compound can undergo, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, pH, polarity, etc.Scientific Research Applications

Steric Effects and Pharmacologic Action

Researchers Nichols and Kostuba (1979) synthesized compounds related to 3,4-(methylenedioxy)amphetamine (MDA), including 1-(2-methyl-1,3-benzodioxol-5-yl)-2-aminopropane, to evaluate their pharmacologic effects in mice. These compounds, including their hydrochloride salts, were compared with MDA for behavioral effects, suggesting the importance of molecular structure in their activity (Nichols & Kostuba, 1979).

Synthesis and Characterization

Li, Sun, and Gao (2012) described the synthesis of novel compounds containing the 1,3-benzodioxole system. These compounds, including bromo-, arylazo-, and heterocyclic fused troponoid compounds, were synthesized and characterized, showcasing the versatility of the 1,3-benzodioxole system in chemical synthesis (Li, Sun, & Gao, 2012).

Neurokinin-1 Receptor Antagonist

Harrison et al. (2001) explored 1-(5-[[2R,3S]-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, a neurokinin-1 receptor antagonist. This compound showed high efficacy in pre-clinical tests for clinical efficacy in emesis and depression, highlighting the therapeutic potential of such compounds (Harrison et al., 2001).

Psychopharmacological Research

Nichols et al. (1986) conducted research on the alpha-ethyl phenethylamine derivative 1-(1,3-benzodioxol-5-yl)-2-butanamine, suggesting its potential as a new pharmacologic class for psychotherapy facilitation. This highlights the psychopharmacological research applications of compounds related to 2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine; hydrochloride (Nichols et al., 1986).

Serotonin and Dopamine Release Studies

Johnson, Hoffman, and Nichols (1986) studied compounds like MDA and 1-(1,3-benzodioxol-5-yl)-2-butanamine (BDB) for their effects on serotonin (5-HT) and dopamine (DA) release in rat brain slices. These studies contribute to understanding the biochemical mechanisms of action for related compounds (Johnson, Hoffman, & Nichols, 1986).

Safety And Hazards

This involves understanding the toxicity, flammability, environmental impact, and other safety-related aspects of the compound.

Future Directions

This could involve potential applications of the compound, areas of research that could be pursued, and how the compound could be modified to enhance its properties or reduce its side effects.

properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-14-11(10-3-4-10)6-9-2-5-12-13(7-9)16-8-15-12;/h2,5,7,10-11,14H,3-4,6,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPDALMALRMSMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC2=C(C=C1)OCO2)C3CC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine;hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

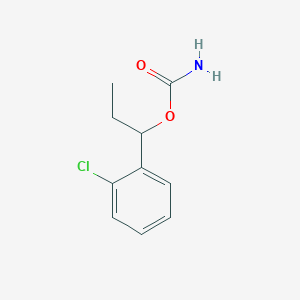

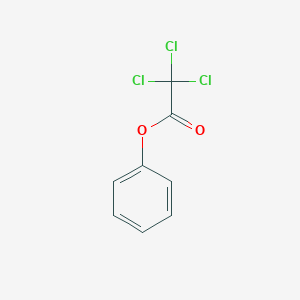

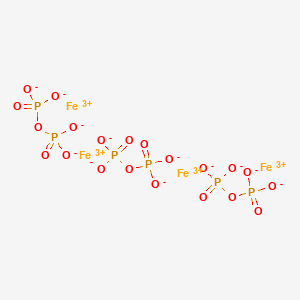

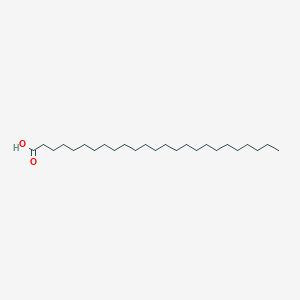

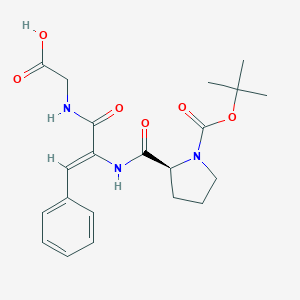

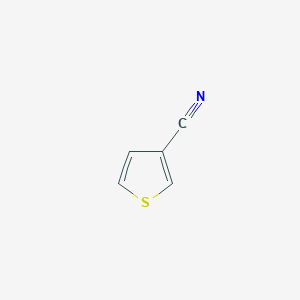

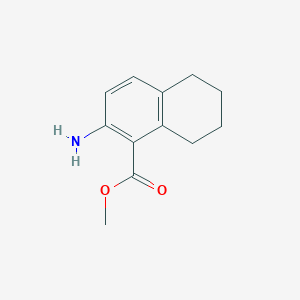

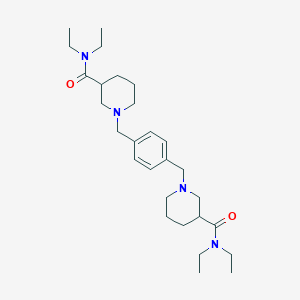

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Diazabicyclo[2.2.2]octan-3-one](/img/structure/B159120.png)

![6-[4-(3-chlorophenyl)-1-piperazinyl]-3-cyclohexyl-1H-pyrimidine-2,4-dione](/img/structure/B159121.png)

![2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol](/img/structure/B159135.png)